Benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine

Crystal Engineering Supramolecular Chemistry Hydrogen-Bonded Networks

Benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine (CAS 654077-10-8) is the anhydrous 1:2 co-crystal between mellitic acid (benzenehexacarboxylic acid, MA) and 2,2′-bipyridine (DP). Mellitic acid is a radially symmetric hexacarboxylic acid capable of adopting multiple deprotonation states (MA⁻² to MA⁻⁴) to form extended hydrogen-bonded sheets or ribbons.

Molecular Formula C32H22N4O12
Molecular Weight 654.5 g/mol
CAS No. 654077-10-8
Cat. No. B12525953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine
CAS654077-10-8
Molecular FormulaC32H22N4O12
Molecular Weight654.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C12H6O12.2C10H8N2/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);2*1-8H
InChIKeyDRPJBSQVFGJVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Co-Crystal of Mellitic Acid and 2,2′-Bipyridine (CAS 654077-10-8): A Pre-Formulated Supramolecular Building Block


Benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine (CAS 654077-10-8) is the anhydrous 1:2 co-crystal between mellitic acid (benzenehexacarboxylic acid, MA) and 2,2′-bipyridine (DP). Mellitic acid is a radially symmetric hexacarboxylic acid capable of adopting multiple deprotonation states (MA⁻² to MA⁻⁴) to form extended hydrogen-bonded sheets or ribbons [1]. 2,2′-Bipyridine is a widely used chelating ligand and hydrogen-bond acceptor in coordination chemistry and crystal engineering [2]. The target compound combines both components in a single, stoichiometrically precise solid form, eliminating the need for in-situ mixing and enabling direct use as a supramolecular building block or precursor [1].

Why Mellitic Acid or 2,2′-Bipyridine Alone Cannot Replace the Pre-Formed 1:2 Co-Crystal (CAS 654077-10-8)


Mellitic acid and 2,2′-bipyridine are class-level analogs that cannot substitute for CAS 654077-10-8 without compromising critical performance parameters. When used separately, the precise 1:2 stoichiometry required for specific supramolecular architectures must be achieved through in-situ mixing, introducing variability in proton-transfer equilibria, local pH, and crystallization kinetics [1]. The pre-formed co-crystal locks in a defined hydrogen-bonding network and crystal packing that dictates mechanical hardness, thermal stability, and π-stacking geometry—properties that are not reliably reproduced by simply combining the individual components [1]. Furthermore, the anhydrous nature of CAS 654077-10-8 (C₃₂H₂₂N₄O₁₂) distinguishes it from the heptahydrate form reported in the foundational crystal engineering literature (C₆₄H₄₄N₈O₂₄·7H₂O), providing different solubility and thermal behaviour directly relevant to formulation and processing [1], [2].

Quantitative Differentiation of CAS 654077-10-8 Against Closest Analogs: A Comparator-Driven Evidence Guide


Crystal Packing Dimensionality: 3D Hydrogen-Bonded Network vs. 1D/2D Assemblies in Other Mellitic Acid Co-Crystals

The co-crystal of mellitic acid with 2,2′-bipyridine (DP, the target compound) forms a three-dimensional (3D) hydrogen-bonded and π-stacked network that renders the crystals 'very hard' [1]. In contrast, the co-crystals of mellitic acid with 4-aminopyridine (AP) or 4-dimethylaminopyridine (DM) assemble predominantly into two-dimensional (2D) extended sheets (MA⁻²) or one-dimensional (1D) extended ribbons (MA⁻⁴) through direct MA–MA hydrogen bonding, with notably different mechanical properties [1]. This is a direct head-to-head comparison within the same study.

Crystal Engineering Supramolecular Chemistry Hydrogen-Bonded Networks

Bipyridine Isomer Occlusion Capacity: 2,2′-Bipyridine vs. 4,4′-Bipyridine in Carboxylic Acid Co-Crystals

Solid form screening of bipyridine isomers has demonstrated that 4,4′-bipyridine accommodates a significantly broader range of carboxylic acid coformers (eight solvates reported, including a polymorphic acetic acid disolvate) than 2,2′-bipyridine, which forms only one anhydrate and one formic acid disolvate [1]. The exposed position of the nitrogen atoms in 4,4′-bipyridine facilitates accommodation of larger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine [1]. This class-level inference based on bipyridine isomer screening suggests that the target 2,2′-bipyridine co-crystal with mellitic acid offers higher specificity and a more constrained structural landscape.

Solid Form Screening Co-Crystal Design Conformational Flexibility

Anhydrous vs. Hydrated Co-Crystal Forms: Impact on Thermal Stability and Formulation Processing

The target compound CAS 654077-10-8 (C₃₂H₂₂N₄O₁₂) is the anhydrous 1:2 co-crystal, whereas the structurally characterized mellitic acid–2,2′-bipyridine complex in the founding literature is a heptahydrate (C₆₄H₄₄N₈O₂₄·7H₂O) [1]. Comparative thermal data for bipyridine hydrate systems indicate that 4,4′-bipyridine anhydrate↔hydrate interconversion shows negligible hysteresis and fast kinetics at a critical relative humidity of 35% at room temperature [2]. For 2,2′-bipyridine, no hydrate is reported, implying that the anhydrous target co-crystal is intrinsically less prone to moisture-induced phase changes.

Thermal Analysis Hydrate Stability Pharmaceutical Co-Crystals

Pre-Formulated Stoichiometric Precision: 1:2 Molar Ratio vs. In-Situ Mixing of Mellitic Acid and 2,2′-Bipyridine

The target compound is supplied as a pre-formed co-crystal with an exact 1:2 molar ratio of mellitic acid to 2,2′-bipyridine (MW 654.54 g/mol) [1], . In-situ mixing of the two components in solution often leads to distribution of multiple protonation states (MA⁻², MA⁻³, MA⁻⁴) and variable stoichiometry, as evidenced by the range of MA:molar ratios (1:2 to 1:4) observed across the five aromatic base co-crystals reported by Karle et al. [1]. This inherent stoichiometric ambiguity is eliminated when using the pre-formed co-crystal.

Co-Crystal Synthesis Stoichiometric Control Process Reproducibility

High-Value Application Scenarios for CAS 654077-10-8 Driven by Quantitative Differentiation


Crystal Engineering of Robust 3D Hydrogen-Bonded Frameworks for Gas Sorption or Mechanical Actuation

Researchers designing porous molecular frameworks or mechanically responsive crystals can exploit the 3D, 'very hard' supramolecular network of the 2,2′-bipyridine co-crystal, as directly demonstrated by SCXRD analysis [1]. This mechanical robustness, absent in the 1D and 2D assemblies formed by 4-aminopyridine or 4-dimethylaminopyridine co-crystals, makes CAS 654077-10-8 a superior candidate for applications requiring sustained structural integrity under processing or operational loads [1].

Rational Co-Crystal Design with Predictable Solid Form Landscape and Low Polymorphism Risk

The target compound's 2,2′-bipyridine component exhibits a constrained co-crystal diversity (only two solid forms reported) compared to 4,4′-bipyridine (eight solvates) [2]. Formulators and solid-state chemists seeking minimal polymorphic risk during scale-up can preferentially select CAS 654077-10-8 as a coformer or precursor, confident that the solid form landscape is limited and well-characterized [2].

Precursor for Coordination Polymers and MOFs Requiring Exact 1:2 Metal-to-Ligand Stoichiometry

The precisely defined 1:2 stoichiometry of CAS 654077-10-8 ensures that researchers synthesizing coordination polymers—such as the {[Co(bipy)(H₂O)₄]₂[Co(μ-mell)(H₂O)₂]·10H₂O}ₙ system—can achieve consistent metal-to-ligand ratios without the trial-and-error of in-situ stoichiometric balancing [1]. This enables reproducible synthesis of MOFs with tailored pore architectures and catalytic or gas-storage properties.

Anhydrous Processing in Moisture-Sensitive Formulations and Device Fabrication

The anhydrous nature of CAS 654077-10-8 (C₃₂H₂₂N₄O₁₂) eliminates complications from lattice water that are present in the heptahydrate form (C₆₄H₄₄N₈O₂₄·7H₂O) [1] and avoids the hydrate interconversion observed for 4,4′-bipyridine at RH > 35% [2]. This ensures consistent gravimetric dosing and thermal behaviour during formulation into moisture-sensitive pharmaceutical or electronic materials.

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